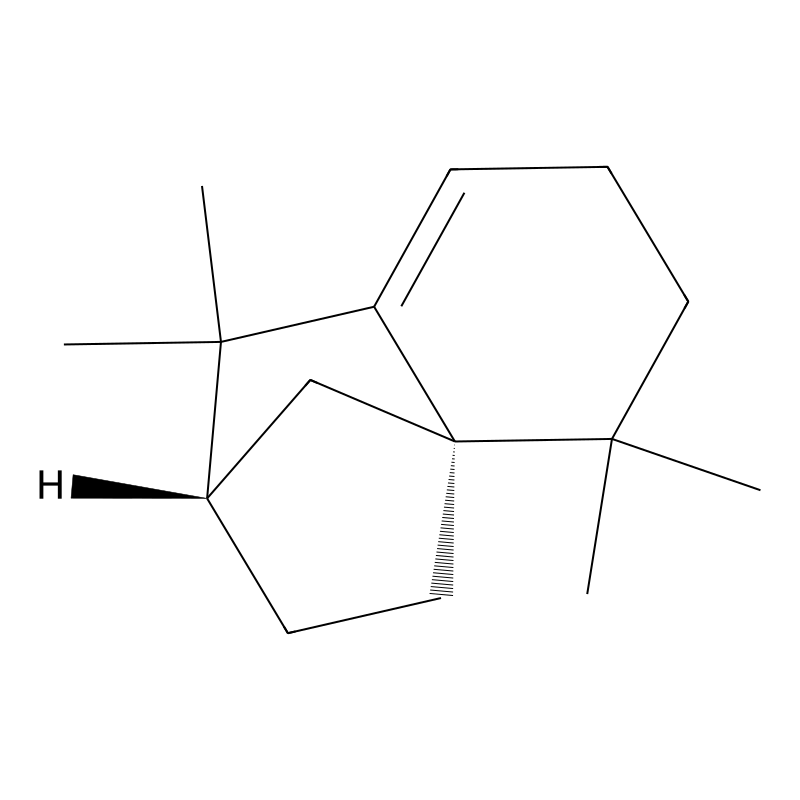

Isolongifolene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

natural sources of Isolongifolene Murraya koenigii

Natural Source and Bioactivity of Isolongifolene

The following table summarizes the key information regarding the source and biological activity of this compound from Murraya koenigii:

| Aspect | Details |

|---|---|

| Natural Source | Murraya koenigii (Curry leaf tree) [1] [2] |

| Compound Type | Tricyclic sesquiterpene [1] |

| Core Bioactivity | Neuroprotective effects [1] [2] |

| Key Mechanism | Attenuates oxidative stress, mitochondrial dysfunction, and apoptosis via regulation of the PI3K/AKT/GSK-3β signaling pathway [1] |

Experimental Evidence and Molecular Mechanisms

In-depth studies, particularly on isolated compounds, provide evidence for the neuroprotective effects of this compound and its mechanism of action.

In Vitro Experimental Protocol

The neuroprotective action of this compound was demonstrated in a study using human SH-SY5Y neuroblastoma cells as a model [1].

- Cell Line: SH-SY5Y neuroblastoma cells.

- Treatment: Cells were treated with this compound at concentrations ranging from 0 to 50 µM for 26 hours.

- Induction of Toxicity: Cell damage was induced by Rotenone, a compound known to cause oxidative stress and mitochondrial dysfunction, modeling aspects of neurodegenerative diseases.

- Assays:

- Cell Viability Assay: Used to measure the alleviation of Rotenone-induced cytotoxicity.

- Apoptosis Analysis: Conducted to evaluate the reduction in programmed cell death.

- Western Blot Analysis: Employed to detect changes in the expression levels of key proteins.

Key Findings and Signaling Pathway

The in vitro experiments yielded the following results [1]:

- This compound significantly reduced Rotenone-induced cytotoxicity in a dose-dependent manner.

- It attenuated Rotenone-induced apoptosis.

- On a molecular level, this compound treatment led to:

- Down-regulation of pro-apoptotic proteins (Bax, caspases-3, -6, -8, and -9).

- Up-regulation of the anti-apoptotic protein Bcl-2.

- Increased phosphorylation (activation) of PI3K, AKT, and GSK-3β.

The following diagram illustrates this protective signaling pathway:

Broader Pharmacological Profile

Beyond its neuroprotective effects, research indicates that this compound possesses a broader spectrum of biological activities, which supports the traditional use of its source plant, Murraya koenigii, in treating various ailments [3] [1] [2].

- Antioxidant: Combats oxidative stress.

- Anti-inflammatory: Reduces inflammation.

- Anticancer: Shows potential against cancer cells.

Analytical Methods for Profiling

To identify and profile this compound in plant extracts like those from Murraya koenigii, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique [4] [5]. The typical methodology is as follows:

- Extraction: Essential oils are first extracted from fresh Murraya koenigii leaves via hydrodistillation using a Clevenger-type apparatus [5].

- Analysis: The extracted oil is then analyzed by GC-MS.

- GC Conditions: Common settings include using an Optima-5 capillary column with a temperature program starting at 60°C and gradually increasing to 250-280°C [4] [5].

- MS Conditions: Electron ionization (EI) mode at 70 eV, with a mass scan range of 50-700 amu [4].

- Identification: Compounds are identified by comparing their mass spectral fragmentation patterns and retention times with reference libraries (e.g., NIST, Wiley) [4].

References

- 1. This compound) | Tricyclic Sesquiterpene [medchemexpress.com]

- 2. Multi-Target Approach of Murraya koenigii Leaves in ... [mdpi.com]

- 3. Medicinal Profile, Phytochemistry, and Pharmacological ... [pmc.ncbi.nlm.nih.gov]

- 4. Murraya koenigii as a Source of Bioactive Phytochemicals [plantarc.com]

- 5. Chemical composition, antibacterial and antioxidant profile of ... [pmc.ncbi.nlm.nih.gov]

Biological Activities and Experimental Evidence

Research highlights isolongifolene's potential in treating neurodegenerative diseases and organ injury, with effects mediated through specific molecular pathways.

This compound activates PI3K/AKT/GSK-3β and AMPK-PGC1α pathways to reduce oxidative stress, apoptosis, and inflammation [1] [2].

Neuroprotective Effects

A 2018 study demonstrated this compound's protective effects against rotenone-induced neurotoxicity in human SH-SY5Y neuroblastoma cells [2].

- Experimental Protocol: SH-SY5Y cells were divided into control, rotenone (100 nM), ILF (10 µM) + rotenone, and ILF alone groups. Assessments included MTT for cell viability, biochemical assays for oxidative stress, and western blotting for protein expression [2] [3].

- Key Findings: Treatment significantly alleviated rotenone-induced cytotoxicity, oxidative stress, and mitochondrial dysfunction. It down-regulated pro-apoptotic proteins (Bax, caspases-3, 6, 8, 9) and up-regulated anti-apoptotic Bcl-2. Effects were mediated by regulating PI3K/AKT/GSK-3β signaling [2] [3].

Protection Against Liver Injury

A 2022 study investigated this compound in a mouse model of liver ischemia/reperfusion (I/R) injury [1].

- In Vivo Protocol: Male C57BL/6J mice subjected to liver I/R injury pretreated with this compound (10, 20, 40 mg/kg). Liver damage assessed via serum ALT/AST levels and tissue necrosis analysis [1].

- Key Findings: this compound pretreatment significantly reduced ALT, AST, and liver necrosis. The 40 mg/kg dose showed the most pronounced effect. Protection was linked to reduced oxidative stress, inflammation, apoptosis, and activation of the AMPK-PGC1α signaling pathway [1].

Synthesis and Industrial Relevance

This compound's complex tricyclic structure makes its synthesis challenging. A breakthrough used a biomimetic, supramolecular catalysis approach [4] [5].

- Traditional Synthesis: Early syntheses were long and inefficient. For example, one required six steps to assemble a key intermediate, converted to this compound in four more steps [5].

- Supramolecular Catalysis: A 2018 report described a short, four-step synthesis using a self-assembling hexameric resorcinarene capsule as a supramolecular catalyst. This system mimics natural enzyme cyclases by enclosing and stabilizing reactive cationic intermediates during terpene cyclization [4] [6] [5].

Potential as a Therapeutic Lead

The summarized activities and data position this compound as a promising scaffold for drug development.

| Therapeutic Area | Model/Assay | Key Outcome Measures | Proposed Mechanism of Action |

|---|---|---|---|

| Neuroprotection | SH-SY5Y cells + Rotenone [2] [3] | ↓ Cytotoxicity, ↓ ROS, ↑ Mitochondrial function, ↓ Apoptosis | Activation of PI3K/AKT/GSK-3β signaling |

| Hepatoprotection | Mouse Liver I/R model [1] | ↓ ALT/AST levels, ↓ Necrotic area, ↓ Inflammation, ↓ Apoptosis | Activation of AMPK-PGC1α signaling |

Available from commercial chemical suppliers like MedChemExpress with purity ≥98.0%, typically supplied as a liquid and soluble in DMSO [3].

This compound is an active research subject. Future work should include more in vivo studies to validate efficacy and pharmacokinetics, detailed investigation of structure-activity relationships (SAR) to optimize properties, and exploration of its full anticancer potential.

References

- 1. This compound alleviates liver ischemia/reperfusion injury ... [sciencedirect.com]

- 2. This compound attenuates rotenone-induced mitochondrial ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound) | Tricyclic Sesquiterpene [medchemexpress.com]

- 4. cyclizations catalysed inside the... | Nature Catalysis Sesquiterpene [nature.com]

- 5. Sesquiterpene Cyclisations Catalysed inside the ... [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound and Isolongifolenone [edoc.unibas.ch]

Isolongifolene NMR spectroscopy data

NMR Spectroscopy Data

The table below summarizes the key NMR data found in the literature for isolongifolene epoxide and its rearrangement ketones.

| Compound Name | Type of NMR Data | Key NMR Characteristics and Chemical Shifts |

|---|---|---|

| This compound β-epoxide (3) [1] | ( ^1\text{H} ) NMR | H-7 proton: δ 3.15 (dd, J = 2.2, 2.9 Hz). This specific signal identifies the β-epoxide. |

| Ketone 4 [1] | ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR | Full ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR spectra assigned with nOe experiments. Key nOe: Irradiation of H-7 showed nOe effects on Me-11a and Me-12a. |

| Ketone 5 [1] | ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR | Full ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR spectra assigned. Key nOe: Irradiation of H-7 showed nOe effects on Me-11b and Me-12b. |

Experimental Context and Workflow

The NMR data was generated within specific synthetic and rearrangement studies. The following diagram outlines the general chemical workflow.

Figure 1: Synthesis and rearrangement pathway from this compound to ketone [1]

Detailed Experimental Protocols

Synthesis of this compound (2): A stirred solution of longifolene (20.4 g, 0.1 mol) in dry CH₂Cl₂ (20 ml) was treated with BF₃·OEt₂ (0.5 ml) and stirred for 8 hours at 35°C. The mixture was worked up with aqueous NaHCO₃, extracted with CH₂Cl₂, washed with brine, dried (MgSO₄), and concentrated. Bulb-to-bulb distillation yielded this compound as a colorless oil (18.6 g, 91%) [1].

Epoxidation to this compound β-epoxide (3): this compound (1 equivalent) was reacted with oxygen/pivalaldehyde (3 equivalents) in perfluoro-2-butyltetrahydrofuran (FC-75) using Mn(OAc)₃·2H₂O (4 mol%) as a catalyst. This neutral epoxidation condition is mild and avoids acid-catalyzed rearrangement, yielding the β-epoxide as the sole product [1].

Rearrangement to Ketone 4: The β-epoxide rearranged into ketone 4 in a solution of CDCl₃. Preparatively, the isomerization was faster in CHCl₃ with one equivalent of TMS, leading to a quantitative conversion [1].

Bioactivity and Signaling Pathway

Recent research indicates that this compound possesses protective biological activity. The following diagram illustrates the mechanism by which it alleviates liver injury.

Figure 2: this compound activates AMPK-PGC1α signaling to mediate protective effects [2]

- Experimental Evidence: In a mouse model of liver ischemia/reperfusion (I/R) injury, pretreatment with this compound reduced markers of liver damage (ALT, AST), inflammation (IL-1β, IL-6, MCP-1, TNF-α), and oxidative stress (MDA), while increasing antioxidants (SOD, GSH). It also suppressed apoptosis by modulating Bax, Bcl-2, and cleaved Caspase-3 [2].

- Pathway Confirmation: The use of the AMPK inhibitor Compound C significantly weakened these protective effects, confirming the central role of the AMPK-PGC1α signaling pathway [2].

References

Isolongifolene safety data sheet MSDS

Safety Data Sheet (SDS) Summary

According to the SDS from AbMole BioScience, Isolongifolene is not classified as a hazardous substance [1]. However, standard laboratory precautions should still be followed. The table below summarizes key safety information:

| Aspect | Details |

|---|---|

| Overall Classification | Not a hazardous substance or mixture [1]. |

| GHS Label Elements | Not a hazardous substance or mixture [1]. |

| First Aid Measures | Inhalation: Relocate to fresh air. Skin contact: Rinse with water. Eye contact: Flush with water. Ingestion: Rinse mouth; do not induce vomiting [1]. | | Fire-fighting Measures | Use water spray, dry chemical, foam, or CO₂ [1]. | | Accidental Release Measures | Absorb with liquid-binding material. Clean surfaces with alcohol [1]. | | Handling & Storage | Avoid inhalation and contact with skin/eyes. Keep container tightly sealed in a cool, well-ventilated area away from ignition sources [1]. | | Stability & Reactivity | Stable under recommended storage conditions. Incompatible with strong acids, alkalis, and strong oxidizing/reducing agents [1]. | | Transport Information | Non-hazardous for transport (DOT, IMDG, IATA) [1]. |

Biological Activity and Experimental Protocols

This compound is a tricyclic sesquiterpene isolated from the Indian herb Murraya koenigii. It has shown promising antioxidant, anti-inflammatory, anticancer, and neuroprotective properties in studies, particularly in models of Parkinson's disease [2] [3] [4].

A primary mechanism identified involves the attenuation of rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis by regulating the PI3K/AKT/GSK-3β signaling pathway [2] [4]. The following diagram illustrates this neuroprotective pathway:

This compound activates the PI3K/AKT pathway, leading to the inhibition of GSK-3β and subsequent reduction of apoptosis.

In Vitro Experimental Protocol

The following methodology is based on studies using SH-SY5Y neuroblastoma cells to evaluate this compound's protective effects against rotenone-induced toxicity [2] [4].

- Cell Line: Human SH-SY5Y neuroblastoma cells [2] [4].

- Test Agent: this compound [2] [4].

- Toxicant: Rotenone (to induce Parkinson's disease-like pathology) [2] [4].

- Dosing:

- Key Assays and Measurements:

- Cell Viability Assay: To measure the alleviation of rotenone-induced cytotoxicity [2] [4].

- Apoptosis Analysis: To assess the reduction in rotenone-induced programmed cell death [2] [4].

- Western Blot Analysis: To evaluate the expression levels of proteins including Bax, Bcl-2, caspases (-3, -6, -8, -9), p-PI3K, p-AKT, and p-GSK-3β [2] [4].

In Vivo Experimental Protocol

This protocol summarizes the study on a rotenone-induced rat model of Parkinson's disease [3].

- Animals: Male albino Wistar rats [3].

- Disease Model: Parkinson's disease induced by subcutaneous injection of 2.5 mg/kg rotenone for 4 weeks [3].

- Treatment:

- Key Evaluations:

- Behavioral Tests: Spontaneous locomotion and rotarod performance to assess motor impairments [3].

- Neurochemical Analysis: Striatal dopamine content [3].

- Biochemical Analysis: Oxidative stress markers and expression of proteins like tyrosine hydroxylase (TH), DA transporter (DAT), VMAT2, α-synuclein, and apoptotic proteins (Bax, Cyt-C, caspases) [3].

Conclusion

- For Safe Handling: this compound has a favorable safety profile for a laboratory setting. Always adhere to standard good laboratory practices as outlined in the SDS [1].

- For Drug Discovery: The compound shows significant promise as a neuroprotective agent. The provided experimental protocols and mechanistic insights, particularly its action on the PI3K/AKT/GSK-3β pathway, offer a solid foundation for further investigation into its potential for treating Parkinson's disease [2] [3] [4].

References

Comprehensive Application Notes and Protocols: Isolongifolene-Loaded Chitosan Nanoparticles for Cancer Therapeutics

Introduction and Background

Chitosan-based nanoparticles have emerged as promising biocompatible drug carriers in cancer nanotechnology due to their favorable biological properties, including biodegradability, low toxicity, and mucoadhesiveness. [1] The natural polymer chitosan, composed of glucosamine and N-acetylglucosamine residues, offers versatile functionality for pharmaceutical applications, with the US Food and Drug Administration (FDA) granting it Generally Recognized as Safe (GRAS) status. [1] The ionotropic gelation method for chitosan nanoparticle synthesis has gained particular prominence because it occurs under mild aqueous conditions without harsh organic solvents, preserving the stability of encapsulated therapeutic compounds. [2] [3]

Isolongifolene (ILF), a carbazole alkaloid derived from the curry leaf plant (Murraya koenigii), has demonstrated significant therapeutic potential in preliminary studies, including neuroprotective effects in Parkinson's disease models. [4] However, its translation into clinical applications faces challenges due to poor bioavailability and limited targeting efficiency. [4] Encapsulation of this compound within chitosan nanoparticles addresses these limitations by enhancing stability, enabling controlled release, and potentially facilitating targeted delivery to cancer cells through the Enhanced Permeability and Retention (EPR) effect. [4] [5] Recent studies indicate that this compound-loaded chitosan nanoparticles (ICN) exhibit excellent plasma compatibility and sustained release patterns, making them promising adjuvants for overcoming multi-drug resistance in solid tumors. [4] [6]

These application notes provide detailed protocols for the synthesis, optimization, and characterization of this compound-loaded chitosan nanoparticles, supporting researchers in developing effective nanocarrier systems for cancer therapeutics.

Materials and Specifications

Chemical Reagents

Table 1: Chemical reagents required for ICN synthesis and characterization

| Chemical Name | Specifications | Source/Supplier | Storage Conditions |

|---|---|---|---|

| Chitosan (low molecular weight) | MW: 107 kDa, Deacetylation Degree: 75-85% | Sigma-Aldrich (USA) | Room temperature in desiccator |

| Sodium Tripolyphosphate (TPP) | Analytical grade | Sigma-Aldrich (USA) | Room temperature in desiccator |

| This compound | ≥95% purity | Sigma-Aldrich (USA) | -20°C protected from light |

| Acetic acid | Glacial, HPLC grade | Sigma-Aldrich (USA) | Room temperature |

| Methanol | HPLC grade | Sigma-Aldrich (USA) | Room temperature |

| Hydrochloric acid | Analytical grade | Sigma-Aldrich (USA) | Room temperature |

Equipment and Instruments

Table 2: Equipment required for ICN synthesis and characterization

| Equipment | Specifications | Manufacturer |

|---|---|---|

| Magnetic stirrer | With temperature control | Any reputable supplier |

| Centrifuge | Capable of 13,000 × g | Eppendorf or equivalent |

| Sonicator | Probe sonicator, amplitude 20, pulser 4s | Sonitvibra cell, UC130 (USA) |

| Freeze dryer | Standard benchtop model | Delvac-lyo1550 (INDIA) or equivalent |

| Dynamic Light Scattering (DLS) instrument | Zeta potential measurement capability | Malvern Instruments NanoZSP (UK) |

| FTIR Spectrometer | ATR accessory | Perkin Elmer, Spectrum-RX1 (USA) |

| XRD Analyzer | Cu-Kα radiation source | Rigaku or equivalent |

| SEM/TEM | High-resolution imaging | JEOL or equivalent |

| HPLC System | Reverse phase C18 column | Agilent or equivalent |

Synthesis Protocols

Preparation of Chitosan-TPP Nanoparticles via Ionic Gelation

The ionic gelation method represents the gold standard for chitosan nanoparticle production due to its simplicity, reproducibility, and mild processing conditions that preserve the stability of encapsulated bioactive compounds. [2] The procedure outlined below follows established protocols with specific modifications for this compound encapsulation. [4]

Step-by-Step Procedure:

Chitosan Solution Preparation: Dissolve 2 mg/mL of low molecular weight chitosan (MW: 107 kDa, DD: 75-85%) in 0.25% (v/v) acetic acid solution. Stir continuously at 250 rpm for 12 hours at 10°C until completely dissolved. Filter the solution through a 0.45 μm membrane to remove any undissolved particles. [4]

This compound Addition: Add 100 μg/mL of this compound (dissolved in methanol) to the chitosan solution under constant stirring. Maintain temperature at 10°C throughout this process. [4]

Cross-linking Process: Gradually add 0.75% (w/v) aqueous TPP solution to the chitosan-isolongifolene mixture in a 2:1 ratio (chitosan:TPP) using a peristaltic pump at a controlled addition rate of 0.5 mL/min. Maintain continuous stirring at 320 rpm for 6 hours at 4°C to allow complete nanoparticle formation. [4]

Sonication: Subject the resultant dispersion to probe sonication for 10 minutes at 4°C using an amplitude of 20 with pulsation (4 seconds on, 2 seconds off) to reduce particle size and improve homogeneity. [4]

Purification: Centrifuge the nanoparticle suspension at 13,000 × g for 20 minutes at 4°C. Carefully collect the pellet and resuspend in HPLC grade water. Repeat this washing process three times to remove unencapsulated this compound and residual solvents. [4]

Lyophilization: Freeze the purified nanoparticle suspension at -80°C for 4 hours, then lyophilize for 24 hours using a freeze dryer. Store the resulting powder at -20°C in airtight containers protected from light for long-term stability. [4]

Synthesis Workflow for this compound-Loaded Chitosan Nanoparticles

Optimization Strategy for Formulation Parameters

Systematic optimization of formulation parameters is critical for achieving nanoparticles with desired characteristics. Research indicates that the initial chitosan concentration and degree of acetylation significantly impact particle size and stability. [3] A rational optimization approach should be implemented as follows:

Experimental Design for Optimization:

Chitosan Concentration Variation: Prepare a series of chitosan solutions with concentrations ranging from 0.1% to 0.5% (w/v) while maintaining constant this compound and TPP concentrations. [4]

TPP Ratio Screening: Evaluate different chitosan:TPP mass ratios from 1:0.5 to 1:2.5 to identify the optimal cross-linking density. [4]

pH Optimization: Adjust pH to 5.0 during synthesis, as studies demonstrate this pH value produces more homogeneous nanoparticles with optimal size and zeta potential. [2]

Process Parameter Optimization: Systematically vary TPP addition time (5-30 minutes), overall reaction time (1-6 hours), and rotation speed (200-500 rpm) to determine optimal conditions. [2]

Characterization Methods

Physicochemical Characterization

Comprehensive characterization of this compound-loaded chitosan nanoparticles is essential for quality control and ensuring reproducible performance in biological systems. The following analytical techniques provide crucial information about nanoparticle properties:

Fourier Transform Infrared Spectroscopy (FTIR):

- Prepare samples as KBr pellets using 2 mg of lyophilized nanoparticles mixed with 200 mg of dry KBr.

- Acquire spectra in the range of 4000-400 cm⁻¹ with 128 scans at a resolution of 32 cm⁻¹ using an FTIR spectrometer equipped with an ATR accessory. [4] [2]

- Analyze for characteristic peaks: chitosan (C-N stretch at 1640 cm⁻¹), TPP (P=O stretch at 1210 cm⁻¹), and this compound (C=C aromatic stretch at 1450-1600 cm⁻¹) to confirm successful encapsulation. [4]

X-Ray Diffraction (XRD):

- Mount lyophilized nanoparticles on a quartz sample holder.

- Perform analysis using Cu-Kα1 radiation (40 kV, 30 mA) with a scanning rate of 5°/min over a 4-90° range at 0.1° intervals. [4]

- Compare diffraction patterns of pure chitosan, this compound, and the nanoparticle formulation to confirm the transformation from crystalline to amorphous state, indicating successful encapsulation. [4]

Particle Size and Zeta Potential:

- Dilute nanoparticle suspension in HPLC water (1:10 ratio) and measure using Dynamic Light Scattering (DLS).

- Perform size measurements at 25°C with a detection angle of 173°.

- Determine zeta potential using electrophoretic light scattering in folded capillary cells. [2]

- Optimal specifications: Size: 100-300 nm, PDI: <0.3, Zeta Potential: +25 to +40 mV. [2] [3]

Surface Morphology (SEM/TEM):

- For SEM: Deposit nanoparticle suspension on aluminum stubs, sputter-coat with gold, and image at 10-15 kV acceleration voltage.

- For TEM: Place samples on carbon-coated copper grids, negative stain with 2% phosphotungstic acid, and image at 80-120 kV. [4]

Encapsulation Efficiency and Drug Loading

Determination of Encapsulation Efficiency and Drug Loading:

Centrifuge the nanoparticle suspension at 13,000 × g for 20 minutes at 4°C to separate free this compound.

Collect the supernatant and quantify unencapsulated this compound using HPLC with a C18 column (mobile phase: methanol:water 70:30, flow rate: 1 mL/min, detection: UV 254 nm). [4]

Calculate encapsulation efficiency (DEE) and drug loading efficiency (DLE) using the following formulas:

DEE (%) = (Total drug - Drug in supernatant) / Total drug × 100 DLE (%) = (Total drug - Drug in supernatant) / Weight of nanoparticles × 100 [4]

Table 3: Optimization parameters for chitosan nanoparticle synthesis [4] [2] [3]

| Parameter | Optimal Range | Impact on Nanoparticle Characteristics |

|---|---|---|

| Chitosan Concentration | 0.1-0.5% (w/v) | Higher concentrations increase particle size |

| Chitosan:TPP Ratio | 2:1 to 5:1 | Lower ratios produce smaller, more stable particles |

| pH | 5.0 | Optimal for homogeneous particle formation |

| Stirring Speed | 300-400 rpm | Higher speeds reduce particle aggregation |

| Stirring Time | 4-6 hours | Longer times improve cross-linking completeness |

| TPP Addition Time | 10-30 minutes | Controlled addition improves size uniformity |

Comprehensive Characterization Pipeline for Chitosan Nanoparticles

Biological Evaluation

Hemocompatibility and Plasma Stability

Assessment of blood compatibility is imperative for intravenous administration of nanoparticles. The following protocol evaluates hemolytic potential and plasma stability:

Hemocompatibility Testing:

- Collect fresh human blood in heparinized tubes and centrifuge at 1500 × g for 15 minutes to separate red blood cells (RBCs).

- Wash RBCs three times with phosphate-buffered saline (PBS, pH 7.4) and prepare a 5% (v/v) suspension.

- Incubate 1 mL of RBC suspension with 1 mL of nanoparticle suspension (at various concentrations) for 1 hour at 37°C.

- Include positive control (1% Triton X-100) and negative control (PBS).

- Centrifuge at 1500 × g for 10 minutes and measure hemoglobin release in supernatant at 540 nm.

- Calculate hemolysis percentage using the formula: % Hemolysis = (Sample OD - Negative control OD) / (Positive control OD - Negative control OD) × 100 Hemolysis below 5% indicates excellent blood compatibility. [4]

Plasma Stability Study:

- Incubate nanoparticles with fresh human plasma (1:1 ratio) at 37°C with gentle shaking.

- Withdraw aliquots at predetermined time intervals (0, 1, 2, 4, 8, 12, 24 hours).

- Centrifuge at 13,000 × g for 20 minutes and resuspend pellets in distilled water.

- Analyze particle size and PDI by DLS to assess stability. [4]

In Vitro Drug Release Study

Evaluation of release kinetics provides critical information for predicting in vivo performance:

Dialysis Membrane Method:

- Place 2 mL of nanoparticle suspension in a dialysis membrane (MWCO 12-14 kDa).

- Immerse in 200 mL of release medium (PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring at 100 rpm.

- Withdraw 1 mL aliquots at predetermined time intervals (0, 1, 2, 4, 8, 12, 24, 48, 72 hours) and replace with fresh medium.

- Filter samples through 0.22 μm filters and analyze this compound content by HPLC.

- Plot cumulative drug release versus time and fit data to various kinetic models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine release mechanisms. [4]

Table 4: Biological evaluation parameters and acceptable ranges for ICN formulations [4] [1]

| Evaluation Parameter | Test Method | Acceptable Range | Significance |

|---|---|---|---|

| Hemocompatibility | Hemolysis assay | <5% hemolysis | Safe for intravenous administration |

| Plasma Stability | Size and PDI monitoring in plasma | <20% change in size over 24h | Indicates circulation longevity |

| In Vitro Release | Dialysis method in PBS (pH 7.4) | Sustained release over 72h | Predicts controlled release behavior |

| Cytotoxicity | MTT assay on cancer cell lines | IC50 value determination | Assesses therapeutic efficacy |

| Cellular Uptake | Fluorescence microscopy/Flow cytometry | Time-dependent internalization | Confirms intracellular delivery |

Data Analysis and Optimization

Key Parameters Influencing Nanoparticle Characteristics

Understanding the critical factors affecting nanoparticle properties enables rational design and optimization. Research demonstrates that chitosan concentration and degree of acetylation significantly impact particle size and stability. [3]

Chitosan Properties:

- Degree of Deacetylation (DDA): Higher DDA (>80%) increases positive charge density, enhancing interaction with TPP and resulting in smaller, more stable nanoparticles. [3]

- Molecular Weight: Lower molecular weight chitosan (50-150 kDa) produces smaller nanoparticles with narrower size distribution. [3]

- Concentration: Increasing chitosan concentration from 0.1% to 0.5% (w/v) typically increases particle size from approximately 100 nm to 300 nm. [4] [3]

Process Parameters:

- pH: Optimal nanoparticle formation occurs at pH 5.0, where chitosan amine groups are sufficiently protonated for ionic cross-linking with TPP. [2]

- Stirring Speed and Time: Higher stirring speeds (300-400 rpm) and longer duration (4-6 hours) improve homogeneity and cross-linking completeness. [4] [2]

- TPP Addition Rate: Controlled addition over 10-30 minutes prevents localized precipitation and ensures uniform nanoparticle formation. [2]

Quality Control Specifications

Establishing rigorous quality standards ensures batch-to-batch consistency and reproducible performance:

Table 5: Quality control specifications for this compound-loaded chitosan nanoparticles [4] [2] [3]

| Parameter | Target Specification | Testing Frequency | Corrective Action if Out of Specification |

|---|---|---|---|

| Particle Size | 100-300 nm | Every batch | Adjust chitosan concentration or sonication parameters |

| Polydispersity Index (PDI) | <0.3 | Every batch | Optimize stirring conditions or TPP addition rate |

| Zeta Potential | +25 to +40 mV | Every batch | Modify chitosan DDA or concentration |

| Encapsulation Efficiency | >70% | Every batch | Adjust drug-polymer ratio or loading method |

| Drug Loading | >5% | Every batch | Increase initial drug input or optimize formulation |

| pH | 4.5-5.5 | Every batch | Adjust acetic acid concentration |

| Residual Solvent | <100 ppm methanol | Every batch | Extend purification or washing steps |

Applications and Conclusion

Cancer Therapeutic Applications

This compound-loaded chitosan nanoparticles demonstrate significant potential as novel therapeutic adjuvants in oncology, particularly for addressing multi-drug resistance in solid tumors. [4] The enhanced permeability and retention (EPR) effect enables selective accumulation in tumor tissues, while the sustained release profile maintains therapeutic drug concentrations at the target site. [4] [5] Recent studies indicate that chitosan nanoparticles can efficiently encapsulate various phytochemicals, improving their bioavailability and therapeutic efficacy against cancer cells. [5]

The immunomodulatory properties of chitosan further enhance its therapeutic potential, as it can stimulate immune responses against cancer cells through activation of dendritic cells and macrophages. [7] Specific signaling pathways, including cGAS-STING and NLRP3 inflammasomes, have been implicated in chitosan-mediated immune activation, suggesting potential for combination immunotherapy approaches. [7]

Conclusion and Future Perspectives

The protocols detailed in these application notes provide researchers with comprehensive methodologies for synthesizing, optimizing, and characterizing this compound-loaded chitosan nanoparticles. The ionic gelation method offers a reproducible and scalable approach for producing nanoparticles with optimal characteristics for cancer therapy. [4] [2]

Future development should focus on surface functionalization with targeting ligands to enhance specificity for cancer cells, optimization of lyophilization protocols with suitable cryoprotectants (e.g., 10% mannitol) for long-term stability, [2] and comprehensive preclinical evaluation of pharmacokinetics and biodistribution. Additionally, exploring the synergistic effects of this compound with conventional chemotherapeutic agents may open new avenues for combination therapy against multi-drug-resistant cancers.

As research progresses, this compound-loaded chitosan nanoparticles hold significant promise as next-generation nanotherapeutics that could potentially revolutionize cancer treatment paradigms by overcoming biological barriers and enhancing therapeutic efficacy while minimizing systemic toxicity.

References

- 1. Chitosan-based formulations for therapeutic applications. A ... [jbiomedsci.biomedcentral.com]

- 2. Chitosan Nanoparticles Production: Optimization of ... [mdpi.com]

- 3. Parameters influencing the size of chitosan-TPP nano [nature.com]

- 4. This compound-loaded chitosan nanoparticles synthesis ... [nature.com]

- 5. Recent Advancement in Chitosan-Based Nanoparticles for ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound-loaded chitosan nanoparticles synthesis ... [semanticscholar.org]

- 7. insights into mechanisms of action on immune cells and ... [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Isolongifolene as a Neuroprotective Agent in Parkinson's Disease Models

Introduction and Compound Background

Parkinson's disease (PD) represents the second most common neurodegenerative disorder after Alzheimer's disease, affecting approximately 1.5 million Americans and close to 5% of the population over 65 years worldwide. The characteristic pathology of PD involves the progressive degeneration of dopaminergic neurons in the substantia nigra pars compacta, leading to depletion of striatal dopamine and the appearance of cardinal motor symptoms including tremors, rigidity, bradykinesia, and postural instability. The neuropathological hallmarks include the presence of cytoplasmic fibrillary inclusions known as Lewy bodies, which contain proteins such as α-synuclein, ubiquitin, and synphilin-1. While current treatments primarily focus on dopamine replacement to alleviate motor symptoms, they do not address the underlying neurodegenerative process, creating a critical need for neuroprotective therapies that can modify disease progression [1] [2].

Isolongifolene (ILF) is a tricyclic sesquiterpene compound isolated from the Indian herb Murraya koenigii, commonly known as curry leaf plant. This natural compound has attracted scientific interest due to its reported antioxidant, anti-inflammatory, and anti-apoptotic properties across various disease models. Previous research has demonstrated its protective effects against rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis in cellular models, suggesting its potential application in neurodegenerative disorders like PD. The compound has a woody and amber incense odor and has been commercially used in fragrances for cosmetics, perfumes, detergents, and deodorants, but its therapeutic potential represents a novel application avenue [3] [4] [5].

The pathogenesis of Parkinson's disease involves multiple interconnected mechanisms including oxidative stress, mitochondrial dysfunction, neuroinflammation, endoplasmic reticulum stress, and apoptotic cell death. Rotenone, a common pesticide and mitochondrial complex I inhibitor, has been widely used to model PD in experimental settings as it reproduces many key features of the human disease, including selective nigrostriatal dopaminergic degeneration, oxidative stress, Lewy body-like inclusions, and motor impairments. This makes it an excellent tool for evaluating potential neuroprotective compounds like this compound that might address these multiple pathological processes simultaneously [1] [2] [6].

Mechanisms of Action

Molecular Mechanisms of Neuroprotection

This compound demonstrates multimodal protective effects against key pathological processes in Parkinson's disease models. In both in vitro and in vivo studies, ILF has consistently shown the ability to attenuate oxidative stress, a central mechanism in PD pathogenesis. Research demonstrates that ILF treatment significantly restores activities of crucial antioxidant enzymes including superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx), and levels of reduced glutathione (GSH) while reducing lipid peroxidation products measured as thiobarbituric acid reactive substances (TBARS). This robust antioxidant activity helps maintain cellular redox homeostasis and prevents oxidative damage to cellular macromolecules in neuronal tissues [6].

The anti-apoptotic properties of this compound represent another critical mechanism underlying its neuroprotective effects. In rotenone-induced PD models, ILF treatment dramatically alleviates toxicity and cell death by modulating the expression of key apoptotic regulators. Specifically, ILF downregulates pro-apoptotic proteins including Bax, Cyt-C, and caspases-3, -8, and -9 while upregulating the anti-apoptotic protein Bcl-2. This regulation of the apoptotic signaling cascade helps preserve neuronal viability and prevents the degeneration of dopaminergic neurons in the nigrostriatal pathway, which is central to PD pathology [3] [5].

Furthermore, this compound helps maintain dopaminergic system integrity by preventing the rotenone-induced decrease in key dopaminergic markers. Treatment with ILF has been shown to significantly counteract the reduction in tyrosine hydroxylase (TH), dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT2) expression while reducing the upregulation of α-synuclein, a protein that aggregates in Lewy bodies. These effects collectively contribute to the preservation of dopaminergic neurotransmission and motor function in experimental PD models [3].

Signaling Pathways

Table 1: Key Signaling Pathways Mediating this compound's Neuroprotective Effects

| Pathway | Components Regulated | Biological Effects | Experimental Models |

|---|---|---|---|

| PI3K/AKT/GSK-3β | Upregulation of p-PI3K, p-AKT, p-GSK-3β | Attenuation of mitochondrial dysfunction, oxidative stress, and apoptosis | SH-SY5Y cells [5] |

| AMPK-PGC1α | Increased P-AMPK, PGC1α protein expression | Enhanced mitochondrial function, reduced inflammation, apoptosis, and oxidative stress | Liver I/R injury model [7] [8] |

| Apoptotic Signaling | Downregulation of Bax, Cyt-C, caspases-3, -8, -9; Upregulation of Bcl-2 | Inhibition of mitochondrial apoptosis pathway | SH-SY5Y cells and rat PD model [3] [5] |

Research has elucidated several specific signaling pathways through which this compound exerts its neuroprotective effects. In cellular models, ILF attenuates rotenone-induced toxicity through regulation of the PI3K/AKT/GSK-3β signaling pathway. This pathway plays a crucial role in cell survival, mitochondrial function, and metabolism. ILF treatment increases the expression of phosphorylated PI3K, AKT, and GSK-3β, which promotes neuronal survival and counteracts rotenone-induced cytotoxicity. The activation of this pathway represents a key mechanism through which ILF maintains mitochondrial integrity and prevents apoptotic cell death in dopaminergic neurons [5].

Although not directly demonstrated in neural tissue, studies on liver ischemia/reperfusion injury have shown that this compound can activate the AMPK-PGC1α signaling pathway, which represents a potential mechanism that may contribute to its neuroprotective effects. This pathway serves as a crucial regulator of energy metabolism, mitochondrial biogenesis, and oxidative stress response. Activation of AMPK-PGC1α signaling by ILF results in reduced inflammation, apoptosis, and oxidative stress in liver tissue, and similar mechanisms may operate in neural contexts given the importance of mitochondrial dysfunction in PD pathogenesis [7] [8].

The following diagram illustrates the key molecular pathways through which this compound exerts its neuroprotective effects:

In Vitro Protocol

Cell Culture and Treatment

The standardized protocol for evaluating this compound's neuroprotective effects in cellular models of Parkinson's disease utilizes SH-SY5Y human neuroblastoma cells, a well-established neuronal model system. Cells should be maintained in Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin solution in a humidified incubator at 37°C with 5% CO₂. For experimental procedures, cells should be seeded at an appropriate density (typically 1×10⁴ cells/well in 96-well plates for viability assays or 5×10⁵ cells/well in 6-well plates for molecular studies) and allowed to attach for 24 hours before treatments [5].

The experimental groups should include: (1) Control group (vehicle-treated), (2) Rotenone-only group (100 nM), (3) ILF (10 μM) + Rotenone (100 nM) co-treatment group, and (4) ILF (10 μM) alone group. This compound should be prepared as a stock solution in methanol and diluted in culture medium to achieve the final working concentration, ensuring the methanol concentration does not exceed 0.1% in all groups. The optimal pretreatment protocol involves administering ILF 2 hours before rotenone exposure, followed by 24 hours of co-incubation with rotenone to model PD-like pathology. This pretreatment strategy allows the cellular defense mechanisms to be activated before the toxic insult, more closely mimicking potential clinical approaches where neuroprotection might be initiated before significant neurodegeneration occurs [5].

Assessment Methods

Table 2: Key In Vitro Assays for Evaluating Neuroprotective Effects

| Assessment Category | Specific Assays | Key Parameters Measured | Expected Outcomes with ILF |

|---|---|---|---|

| Cell Viability | MTT assay, LDH release | Mitochondrial function, membrane integrity | Significant reduction in rotenone-induced cytotoxicity |

| Oxidative Stress | ROS detection, Lipid peroxidation, Antioxidant enzymes | ROS levels, TBARS, SOD, catalase, GPx, GSH | Reduced ROS and lipid peroxidation, restored antioxidant defenses |

| Mitochondrial Function | JC-1 staining, ATP levels, Complex I activity | Mitochondrial membrane potential, ATP content, Complex I function | Improved membrane potential, increased ATP, restored Complex I activity |

| Apoptosis | Annexin V/PI, TUNEL, Western blot | Phosphatidylserine exposure, DNA fragmentation, Bax/Bcl-2 ratio, caspases | Reduced apoptotic markers, normalized Bax/Bcl-2 ratio, decreased caspase activation |

| Signaling Pathways | Western blot, Immunofluorescence | p-PI3K, p-AKT, p-GSK-3β, AMPK, PGC1α | Increased phosphorylation of survival pathway components |

Cell viability should be quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay according to established protocols. After treatments, MTT solution (0.5 mg/mL final concentration) should be added to each well and incubated for 4 hours at 37°C. The formed formazan crystals should be dissolved in dimethyl sulfoxide (DMSO), and the absorbance should be measured at 570 nm with a reference wavelength of 630 nm. Viability should be expressed as a percentage of the control group. Additionally, lactate dehydrogenase (LDH) release should be measured in the culture medium as an indicator of membrane integrity and cytotoxic damage using commercial kits according to manufacturer instructions [5] [6].

Oxidative stress parameters should be comprehensively evaluated using multiple complementary assays. Intracellular reactive oxygen species (ROS) levels can be measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). After treatments, cells should be incubated with 10 μM DCFH-DA for 30 minutes at 37°C, and fluorescence should be measured with excitation at 485 nm and emission at 530 nm. Lipid peroxidation should be assessed by measuring thiobarbituric acid reactive substances (TBARS), with results expressed as nmol of malondialdehyde (MDA) equivalents per mg protein. Antioxidant defenses should be evaluated by measuring the activities of superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx), and levels of reduced glutathione (GSH) using established biochemical methods [6].

Apoptotic markers and signaling pathways should be analyzed through western blotting and immunofluorescence. Cells should be harvested in RIPA buffer containing protease and phosphatase inhibitors, and protein concentrations should be determined using the Bradford assay. Equal amounts of protein (typically 20-30 μg) should be separated by SDS-PAGE and transferred to PVDF membranes. After blocking, membranes should be incubated with primary antibodies against target proteins including Bax, Bcl-2, cytochrome c, cleaved caspases (-3, -8, -9), p-PI3K, p-AKT, p-GSK-3β, AMPK, P-AMPK, PGC1α, and corresponding total proteins. β-actin should be used as a loading control. Enhanced chemiluminescence detection systems should be used for visualization, and band intensities should be quantified using densitometry software [3] [7] [5].

In Vivo Protocol

Animal Model and Drug Administration

The well-characterized rotenone-induced Parkinson's disease model in rats provides a robust system for evaluating this compound's neuroprotective effects in vivo. Male albino Wistar rats (weighing 200-250 g, 10-12 weeks old) should be housed under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with free access to food and water. All experimental procedures must be approved by the appropriate Institutional Animal Ethics Committee and conducted in accordance with National Institutes of Health guidelines for laboratory animal care and use. Parkinson's disease should be induced by subcutaneous injection of rotenone (2.5 mg/kg) dissolved in sunflower oil once daily for 4 weeks to produce progressive nigrostriatal degeneration and PD-like pathology [3] [6].

This compound should be administered at doses of 5, 10, and 20 mg/kg to establish a dose-response relationship, with the 10 mg/kg dose identified as optimal for further investigation based on previous studies. ILF should be prepared as a suspension in 0.5% carboxymethyl cellulose (CMC) or dissolved in methanol and diluted in sunflower oil. The preferred administration route is intraperitoneal injection, given 30 minutes before each rotenone injection throughout the 4-week experimental period. Animals should be randomly divided into the following groups (n=8-10 per group): (1) Vehicle control group (sunflower oil + 0.5% CMC), (2) Rotenone-only group (2.5 mg/kg), (3) Rotenone + ILF (5 mg/kg), (4) Rotenone + ILF (10 mg/kg), (5) Rotenone + ILF (20 mg/kg), and (6) ILF alone (10 mg/kg) group to assess any potential intrinsic effects. Body weight and general health should be monitored daily throughout the experimental period [3] [6].

Behavioral Assessments

Motor function evaluations should be conducted before starting treatments (baseline) and then weekly throughout the experimental period using standardized behavioral tests. The open field test should be performed to assess spontaneous locomotor activity and exploratory behavior. Each rat should be placed individually in the center of a square arena (60×60×40 cm) and allowed to explore freely for 5 minutes. The movement should be recorded and analyzed using automated tracking systems to quantify total distance traveled, average speed, number of line crossings, and rearing episodes. Ambulatory activity measurements provide important indicators of overall motor function that are typically impaired in PD models and improved by effective interventions [3] [2].

The rotarod test should be used to evaluate motor coordination, balance, and endurance. Rats should be trained for three consecutive days before baseline measurements to achieve stable performance. During testing, animals are placed on a rotating rod with gradually increasing speed (from 4 to 40 rpm over 5 minutes), and the latency to fall is recorded. The test should be repeated three times for each animal with at least 15-minute rest intervals between trials, and the average latency should be calculated. Additionally, catalepsy behavior should be assessed using the bar test, where the front paws of the rat are placed on a horizontal bar (9 cm high), and the time until the rat removes both paws from the bar is recorded with a maximum cutoff time of 180 seconds. Increased catalepsy time indicates Parkinsonian-like bradykinesia and is typically ameliorated by effective neuroprotective treatments [3] [6].

Muscle strength and endurance should be evaluated using the hang test, where rats are placed on a wire grid that is then inverted, and the time until the animal falls is recorded (maximum 300 seconds). This test provides valuable information about neuromuscular function that may be impaired in PD models. All behavioral testing should be conducted in a dedicated quiet room during the light phase of the cycle, with the experimenter blinded to the treatment groups to eliminate observer bias. Consistent testing conditions should be maintained throughout the study to ensure reliable and reproducible results [6].

Tissue Collection and Biochemical Analysis

After the final behavioral tests, animals should be euthanized under deep anesthesia for tissue collection. For neurochemical analysis, striatal and substantia nigra tissues should be rapidly dissected on an ice-cold platform. One hemisphere should be frozen in liquid nitrogen and stored at -80°C for biochemical assays, while the other hemisphere should be fixed in 4% paraformaldehyde for histological examination. For dopamine measurement, striatal tissues should be homogenized in 0.1 M perchloric acid, centrifuged at 12,000×g for 15 minutes at 4°C, and the supernatant should be analyzed for dopamine and its metabolites using high-performance liquid chromatography (HPLC) with electrochemical detection [3] [6].

Oxidative stress markers should be assessed in substantia nigra and striatal tissues. Tissue homogenates (10% w/v in appropriate buffers) should be prepared and used for measuring lipid peroxidation (TBARS assay), superoxide dismutase (SOD) activity, catalase activity, glutathione peroxidase (GPx) activity, and reduced glutathione (GSH) levels using established spectrophotometric methods. For molecular studies, total protein should be extracted for western blot analysis of tyrosine hydroxylase (TH), dopamine transporter (DAT), vesicular monoamine transporter 2 (VMAT2), α-synuclein, and apoptotic markers (Bax, Bcl-2, cytochrome c, caspases) as described in the in vitro protocol section. For histopathological examination, fixed brain tissues should be processed, embedded in paraffin, sectioned at 5-7 μm thickness, and stained with appropriate antibodies for tyrosine hydroxylase immunohistochemistry to quantify nigral dopaminergic neurons and striatal dopaminergic terminals [3] [6].

Experimental Results

Key Findings from Preclinical Studies

Table 3: Summary of this compound Efficacy in Parkinson's Disease Models

| Parameter Assessed | Rotenone-Induced Changes | This compound Effects | Dose/Model |

|---|---|---|---|

| Motor Function | Decreased locomotion, impaired rotarod performance, increased catalepsy | Dose-dependent improvement, optimal at 10 mg/kg | Rat model (4 weeks) [3] |

| Striatal DA | ~60% reduction in dopamine content | Significant restoration of DA levels | 10 mg/kg, rat model [3] |

| Oxidative Stress | Increased TBARS, decreased SOD, catalase, GPx, GSH | Normalized TBARS, restored antioxidant defenses | 10 mg/kg, rat model [6] |

| Dopaminergic Markers | Decreased TH, DAT, VMAT2; Increased α-synuclein | Increased TH, DAT, VMAT2; Reduced α-synuclein | 10 mg/kg, rat model [3] |

| Apoptotic Markers | Increased Bax, Cyt-C, caspases; Decreased Bcl-2 | Normalized expression of apoptotic proteins | 10 mg/kg, rat/model; 10 μM, cells [3] [5] |

| Cell Viability | ~50% reduction in SH-SY5Y cells | Significant protection against rotenone | 10 μM, SH-SY5Y cells [5] |

Research demonstrates that this compound treatment produces significant improvement in motor function impairments characteristic of Parkinson's disease models. In rotenone-treated rats, ILF administration (10 mg/kg) markedly improved performance in spontaneous locomotion tests, rotarod performance, and catalepsy scores compared to rotenone-only controls. The dose-dependent effects were observed across multiple behavioral parameters, with 10 mg/kg established as the optimal dose for neuroprotection. These behavioral improvements correlated with preservation of striatal dopamine content, which was significantly depleted in rotenone-only treated animals but maintained at near-normal levels in ILF-co-treated groups. This functional preservation underscores the translational potential of this compound for addressing the core motor symptoms of Parkinson's disease [3].

At the molecular level, this compound demonstrated robust antioxidant and anti-apoptotic effects in both cellular and animal models of Parkinson's disease. In SH-SY5Y cells, ILF (10 μM) pretreatment significantly attenuated rotenone-induced cytotoxicity, mitochondrial dysfunction, and oxidative stress. The compound reduced intracellular ROS generation, lipid peroxidation, and restored antioxidant defense systems. Furthermore, ILF treatment modulated the expression of key apoptotic regulators, decreasing pro-apoptotic proteins (Bax, cytochrome c, caspases-3, -6, -8, and -9) while increasing anti-apoptotic Bcl-2 expression. These molecular effects translated to preserved dopaminergic integrity in animal models, with ILF treatment preventing the rotenone-induced decrease in tyrosine hydroxylase (TH), dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT2) expression while reducing α-synuclein upregulation [3] [5] [6].

The signaling pathways involved in this compound's neuroprotective effects have been partially elucidated through mechanistic studies. In cellular models, ILF activated the PI3K/AKT/GSK-3β pathway, as evidenced by increased phosphorylation of PI3K, AKT, and GSK-3β. This pathway activation represents a crucial mechanism for neuronal survival and mitochondrial function maintenance. Although not directly demonstrated in neural tissue, studies in other injury models have shown that this compound can activate the AMPK-PGC1α signaling pathway, which regulates energy metabolism, mitochondrial biogenesis, and oxidative stress response. The multi-target action of this compound across these complementary pathways contributes to its comprehensive neuroprotective profile against diverse aspects of PD pathology [7] [5] [8].

Discussion and Applications

Research Implications and Limitations

The accumulated evidence positions this compound as a promising multi-target therapeutic candidate for Parkinson's disease that addresses several core pathological mechanisms simultaneously. Unlike current dopamine-replacement therapies that primarily alleviate symptoms, this compound's ability to modulate oxidative stress, mitochondrial dysfunction, apoptosis, and protein aggregation suggests potential disease-modifying capabilities that could slow or prevent neurodegeneration. The compound's natural origin and previously established safety profile from its use in fragrances and cosmetics may facilitate its translation into clinical development. However, it is important to note that most existing studies have utilized pretreatment paradigms, which limits understanding of its therapeutic potential when administered after disease establishment, as would be typical in clinical practice [3] [5] [6].

Several research gaps and limitations need to be addressed in future studies. The precise molecular targets through which this compound initiates its neuroprotective effects remain incompletely characterized. While downstream signaling pathways have been identified, the initial molecular interactions require further elucidation. Additionally, most behavioral assessments have focused on motor symptoms, while non-motor symptoms that significantly impact quality of life in PD patients have not been thoroughly investigated. The blood-brain barrier permeability and pharmacokinetic profile of this compound need systematic evaluation to optimize dosing regimens and delivery strategies. Furthermore, long-term toxicity studies and investigations in chronic PD models that more closely mimic the progressive nature of human Parkinson's disease are necessary to fully assess its therapeutic potential and safety profile [3] [5].

Formulation and Delivery Considerations

Recent advances in nanoformulation strategies offer promising approaches to enhance the delivery and efficacy of this compound for central nervous system applications. Studies have successfully developed this compound-loaded chitosan nanoparticles (ICN) using ionic cross-linking of chitosan with sodium tripolyphosphate (TPP) anions. These nanoparticles demonstrated good compatibility with plasma and exhibited a constant release pattern, making them suitable for sustained drug delivery. The optimized formulation ICN-K03 (1:1.5 drug:polymer ratio) showed high drug encapsulation efficiency (85.25%) and drug loading efficiency (28.42%), with a process yield of 84.15%. Such nanoformulations could potentially enhance brain delivery of this compound while providing controlled release, thereby improving therapeutic outcomes and reducing dosing frequency [4].

For future clinical translation, several administration strategies could be considered based on the compound's properties and the chronic nature of Parkinson's disease. Oral administration would be preferable for long-term management, though this would require addressing potential bioavailability challenges. Alternative delivery routes such as intranasal administration could facilitate direct nose-to-brain delivery, bypassing the blood-brain barrier and potentially enhancing brain concentrations. For acute neuroprotective interventions in high-risk situations, intravenous formulation might be appropriate. Combination therapies that pair this compound with existing PD medications should also be explored, as the multi-mechanistic approach of ILF might complement the symptomatic relief provided by current treatments, potentially allowing for dose reduction and minimized side effects while providing neuroprotective benefits [3] [4].

The following diagram illustrates the recommended experimental workflow for evaluating this compound in Parkinson's disease models:

References

- 1. Neuroprotective and Therapeutic Strategies against ... [pmc.ncbi.nlm.nih.gov]

- 2. Correlation between Nrf2 and HMGB1/TLR4/PI3K/Akt/ ... [sciencedirect.com]

- 3. This compound mitigates rotenone-induced dopamine ... [sciencedirect.com]

- 4. This compound-loaded chitosan nanoparticles synthesis ... [nature.com]

- 5. This compound attenuates rotenone-induced mitochondrial ... [imrpress.com]

- 6. This compound Attenuates Oxidative Stress and Behavioral ... [academia.edu]

- 7. This compound alleviates liver ischemia/reperfusion injury ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound alleviates liver ischemia/reperfusion injury ... [sciencedirect.com]

Isolongifolene antioxidant assay DPPH ABTS methods

Chemical Background of Isolongifolene

This compound is a tricyclic sesquiterpene. Its derivative, isolongifolenone, is a key scaffold for chemical modification. These compounds are noted for their potential antioxidant, anti-inflammatory, and antitumor activities [1] [2]. The essential oil of Serissa japonica, which contains isolongifolenol, has demonstrated significant antioxidant activity, largely attributed to its high content of compounds like (E)-nerolidol, 1,8-cineole, and iso-longifolol [3].

Principle of Antioxidant Assays

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures an antioxidant's ability to donate a hydrogen atom, thereby neutralizing the stable free radical DPPH•. This reaction results in a color change from deep violet to pale yellow, which is monitored spectrophotometrically at 517 nm [4].

ABTS Radical Scavenging Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the radical cation ABTS•+, which is scavenged by antioxidants. This decolorization is measured at 734 nm [5]. It's important to note that some antioxidants, particularly phenolics, can form coupling adducts with ABTS•+, which may influence the results [5].

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

Reagents:

- DPPH radical solution (1 mM in methanol)

- Test compound (this compound derivative) dissolved in appropriate solvent

- Methanol (blank)

- Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

- Prepare Dilutions: Create a concentration series of the test compound (e.g., 20–100 µg/mL).

- Mix Samples: Combine 1 mL of each dilution with 1 mL of 1 mM DPPH solution.

- Incubate: Vortex the mixture and incubate in the dark at room temperature for 30 minutes.

- Measure Absorbance: Record the absorbance at 517 nm against a methanol blank.

- Calculate Scavenging Activity: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without the test sample [4] [6].

Protocol 2: ABTS Radical Scavenging Assay

Reagents:

- ABTS stock solution (7 mM in water)

- Potassium persulfate (K₂S₂O₈) solution (2.45 mM in water)

- Phosphate Buffered Saline (PBS), pH 7.4

- Test compound and positive control (e.g., Trolox)

Procedure:

- Generate ABTS•+: Mix equal volumes of 7 mM ABTS and 2.45 mM K₂S₂O₈. Let the reaction stand in the dark at room temperature for 12-16 hours to form the radical cation.

- Dilute Radical Solution: Dilute the ABTS•+ solution with PBS until an absorbance of 0.70 (±0.02) is achieved at 734 nm.

- React with Antioxidant: Add 10 µL of the test compound (or standard) at various concentrations to 1 mL of the diluted ABTS•+ solution.

- Incubate and Measure: Incubate the reaction mixture for 4-6 minutes, then measure the absorbance at 734 nm.

- Calculate Scavenging Activity: % Inhibition = [(A_control - A_sample) / A_control] × 100 [3] [5].

The following diagram illustrates the workflow for the ABTS assay:

Antioxidant Activity Data

Table 1: Antioxidant Activity of Natural Product Extracts and Compounds

| Compound / Essential Oil Source | Major Components | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Serissa japonica Leaf Oil | (E)-nerolidol, 1,8-cineole, iso-longifolol | 62.79 ± 0.77 | 57.82 ± 1.12 | [3] |

| Artemisia scoparia Essential Oil | Tocopherol derivatives | 285 ± 0.82 | 295 ± 0.32 | [7] |

| Vitamin E-Infused Nanogel | Alpha-tocopherol | ~85% Inhibition at 100 µg/mL* | Not Reported | [6] |

| Artemisia absinthium Essential Oil | Oleic acid derivatives | ~300 (approx. from graph)* | ~310 (approx. from graph)* | [7] |

Note: IC₅₀ values represent the concentration required to scavenge 50% of the radicals. A lower IC₅₀ indicates stronger antioxidant activity. *Value estimated from graphical data or reported as % inhibition at a single concentration.

Table 2: Bioactivity Profile of this compound and Related Compounds

| Compound | Observed Biological Activities | Potential Mechanisms & Notes | Reference |

|---|---|---|---|

| This compound | Neuroprotective, Antioxidant, Anti-apoptotic | Mitigates rotenone-induced oxidative stress and dopamine depletion in a Parkinson's disease model. | [2] |

| Isolongifolenone-based caprolactam derivatives | Anticancer (e.g., compound E10) | Induces cancer cell apoptosis via the p53/mTOR/autophagy pathway by increasing intracellular ROS. | [1] |

| Serissa japonica Oil | Anti-tyrosinase, Anti-inflammatory (NO inhibition) | IC₅₀ for tyrosinase inhibition: 195.6 µg/mL; IC₅₀ for NO inhibition: 63.03 µg/mL. | [3] |

Key Considerations for Researchers

- Solvent Selection: Ensure the solvent (e.g., methanol, ethanol) does not interfere with the radicals. The solvatochromic effect can cause shifts in the ABTS•+ absorbance maximum [5].

- Reaction Time: Adhere strictly to specified incubation times. The DPPH reaction typically reaches stability by 30 minutes, while the ABTS assay is often read within 4-6 minutes [4] [5].

- Expression of Results: For the ABTS assay, results are frequently expressed as Trolox Equivalents (TEAC) to standardize comparisons across studies [5].

- Assay Limitations: Be aware that ABTS is a non-physiological radical, and results from such in vitro assays may not directly translate to in vivo efficacy. The potential for coupling adducts in the ABTS assay can also complicate interpretation for certain antioxidants [5].

Summary

The DPPH and ABTS assays are robust, widely accepted methods for the initial in vitro assessment of antioxidant capacity. The data and protocols provided herein offer a standardized framework for evaluating this compound and its derivatives, supporting their potential as lead compounds for nutraceutical and therapeutic development aimed at mitigating oxidative stress [3] [2].

References

- 1. Novel Isolongifolenone-Based Caprolactam Derivatives as ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound mitigates rotenone-induced dopamine ... [sciencedirect.com]

- 3. Chemical Profiles and Biological Activities of Essential Oil ... [pmc.ncbi.nlm.nih.gov]

- 4. DPPH Radical Scavenging Assay [mdpi.com]

- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity ... [mdpi.com]

- 6. Anti-Inflammatory and Antioxidant Activity of Vitamin... [journals.lww.com]

- 7. Phytochemical Profiling, Antioxidant, Antimicrobial and ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analysis of Isolongifolene's In Vitro Free Radical Scavenging Activity: Protocols and Mechanisms

Introduction: Oxidative Stress and Isolongifolene Significance

Oxidative stress represents a fundamental pathophysiological process resulting from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates or repair the resulting damage. Numerous human diseases are associated with oxidative stress induced by free radicals, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders such as Parkinson's disease. These free radicals – including superoxide anions, hydrogen peroxide, hydroxyl radicals, and nitric oxide – play a vital role in damaging various cellular macromolecules such as proteins, lipids, and DNA in healthy human cells [1]. The therapeutic potential of natural compounds with strong antioxidant properties but low cytotoxicity has recently gained significant attention in pharmacological research, leading to increased interest in ethnomedicine and plant-derived bioactive molecules [1].

This compound (ILF) is a tricyclic sesquiterpene present in Murraya koenigii leaves, a herbal species extensively used in traditional medicine throughout Eastern Asia [1]. Before the commencement of recent studies, there was remarkably little information in scientific literature regarding the free radical scavenging and antioxidant activity of this compound, both in vivo and in vitro [1]. This gap in knowledge prompted systematic investigations into the antioxidant potential of this compound, which has revealed promising therapeutic applications for various oxidative stress-related pathological conditions, including neurodegenerative diseases and hepatic ischemia-reperfusion injury [2] [3]. The growing body of evidence regarding this compound's antioxidant efficacy underscores the importance of standardized protocols for evaluating its free radical scavenging activity in experimental settings.

Comprehensive Quantitative Analysis of Antioxidant Activity

Free Radical Scavenging Profile of this compound

The free radical scavenging capacity of this compound has been quantitatively evaluated through a series of established in vitro assays, providing researchers with essential benchmark values for experimental comparisons. These assays demonstrate this compound's effectiveness against various radical species through different mechanisms, including hydrogen atom transfer, single electron transfer, and metal ion reduction [1]. The concentration required for 50% scavenging activity (EC₅₀) serves as a crucial parameter for comparing antioxidant efficacy across different compounds and experimental conditions.

Table 1: Comprehensive Free Radical Scavenging Profile of this compound

| Assay Method | EC₅₀ Value (μg/mL) | Significance |

|---|---|---|

| DPPH radical scavenging | 77.34 | Measures hydrogen donation ability to stable nitrogen-centered radicals |

| ABTS radical scavenging | 40.90 | Assesses ability to donate electrons or hydrogen atoms to colored cation radicals |

| Hydroxyl radical scavenging | 16.27 | Evaluates protection against highly reactive oxygen-centered radicals |

| Nitric oxide radical scavenging | 238.30 | Measures inhibition of reactive nitrogen species |

| Hydrogen peroxide scavenging | 25.01 | Assesses neutralization of peroxides before hydroxyl radical formation |

| Super oxide radical scavenging | 16.79 | Evaluates protection against precursor to other damaging ROS |

| FRAP (Ferric Reducing Antioxidant Power) | 1.311 | Measures electron-donating capacity to reduce ferric to ferrous ions |

| TRAP (Total Radical Trapping Antioxidant Parameter) | 6.701 | Assesses overall radical trapping capacity in biological systems |

| Reducing Power | 0.418 | Evaluates general electron-donating capacity |

The data reveals potent scavenging activity of this compound against hydroxyl and superoxide radicals, with notably low EC₅₀ values of 16.27 and 16.79 μg/mL, respectively [1]. Additionally, this compound exhibits significant reducing power (EC₅₀ = 0.418 μg/mL), indicating strong electron-donating capacity that contributes to its antioxidant mechanism [1]. The compound demonstrates somewhat lower efficacy against nitric oxide radicals (EC₅₀ = 238.3 μg/mL), suggesting a degree of radical specificity in its scavenging behavior that researchers should consider when designing experimental approaches [1].

Comparison with Standard Antioxidants

Table 2: Comparison of this compound Activity with Reference Standards

| Assay | This compound EC₅₀ | Reference Standard | Standard EC₅₀ |

|---|---|---|---|

| DPPH | 77.34 μg/mL | Quercetin | Not specified in studies |

| ABTS | 40.90 μg/mL | Ascorbic acid | Not specified in studies |

| Hydroxyl radical | 16.27 μg/mL | Mannitol | Not specified in studies |

| Lipid peroxidation (in vivo) | Significant reduction | - | - |

While the search results do not provide complete direct comparisons with standard antioxidants across all assays, the demonstrated efficacy across multiple radical species supports this compound's potential therapeutic value [1]. The significant reduction in lipid peroxidation products (TBARS) in rotenone-induced Parkinson's disease models further corroborates the in vivo relevance of its antioxidant properties [2].

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely employed method for evaluating the free radical scavenging activity of natural compounds due to its simplicity, reproducibility, and reliability. The protocol outlined below has been specifically optimized for assessing this compound's antioxidant capacity [1]:

Reagent Preparation: Prepare a 0.3 mM DPPH solution in methanol by dissolving 1.18 mg DPPH in 50 mL methanol. Protect from light using amber containers or aluminum foil. Prepare this compound stock solution at 1 mg/mL in methanol with subsequent serial dilutions (20-100 μg/mL) for dose-response assessment [1].

Experimental Procedure: Combine 100 μL of each this compound concentration (20-100 μg/mL) with 1.0 mL of the 0.3 mM DPPH solution. Vortex the mixture thoroughly and incubate in darkness at room temperature for 30 minutes to prevent photodegradation of light-sensitive components [1]. Include control reactions containing DPPH solution with methanol instead of this compound (positive control) and methanol alone as blank [1].

Measurement and Calculation: Measure absorbance at 517 nm using a UV-Vis spectrophotometer against the methanol blank. Calculate percentage scavenging activity using the formula: Scavenging (%) = (A_control - A_sample)/A_control × 100 where A_control represents the absorbance of the DPPH control reaction and A_sample represents the absorbance of this compound-containing reactions [1]. Determine EC₅₀ values (concentration providing 50% scavenging) through linear regression analysis of concentration versus scavenging percentage plots. Quercetin serves as an appropriate reference standard for method validation [1].

ABTS Radical Scavenging Assay

The ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) assay measures the ability of antioxidants to scavenge the stable radical cation ABTS⁺•, providing complementary information to the DPPH assay regarding electron donation capacity:

Radical Cation Generation: Prepare the ABTS radical solution by mixing 14 mM ABTS stock solution with 4.9 mM ammonium persulfate in equimolar proportions. Allow this mixture to incubate in darkness at room temperature for 16 hours until the reaction stabilizes and a characteristic dark blue-green color develops [1].

Solution Standardization: Dilute the stable ABTS⁺• solution with ethanol until reaching an absorbance of 0.70 ± 0.02 at 734 nm, creating a standardized working solution for experimental use [1].

Scavenging Assessment: Add 1.0 mL of the standardized ABTS⁺• solution to various concentrations of this compound (20-100 μg/mL). After 6 minutes of reaction time, measure absorbance at 734 nm against an ethanol blank [1]. Calculate percentage inhibition using the standard formula and determine EC₅₀ values as described for the DPPH assay, using ascorbic acid as an appropriate reference standard [1].

Hydroxyl Radical Scavenging Assay

The hydroxyl radical assay evaluates protection against the most reactive oxygen-centered radical species, employing a deoxyribose degradation method:

Reaction Setup: Combine 0.6 mL of 1.0 mM deoxyribose, 0.4 mL of 0.2 mM phenylhydrazine, and 0.6 mL of 10 mM phosphate buffer (pH 7.4) in test tubes. Add 0.4 mL of this compound at various concentrations (20-100 μg/mL) to the reaction mixture [1].

Incubation and Development: Incubate the complete reaction mixture for one hour at room temperature. Subsequently, add 1.0 mL of 2% trichloroacetic acid (TCA) and 1.0 mL of 1% thiobarbituric acid (TBA), then transfer to a water bath at 95-100°C for 20 minutes to develop the characteristic pink chromogen [1].

Measurement and Analysis: After cooling, measure absorbance at 532 nm against appropriate blanks. Include mannitol as a reference standard for hydroxyl radical scavenging. Calculate percentage inhibition and EC₅₀ values as previously described [1].

Additional Assay Protocols

For nitric oxide radical scavenging assessment, combine 2.0 mL of 10 mM sodium nitroprusside with 0.5 mL phosphate buffer saline (pH 7.4) and 0.5 mL of this compound at different concentrations. Incubate at 25°C for 150 minutes, then mix 1.5 mL of incubated mixture with 1.0 mL of Griess reagent (1% sulphanilamide, 2% O-phosphoric acid, 1% napthyl ethylene diamine di HCl). After 5 minutes incubation at room temperature, measure absorbance at 546 nm [1].

The hydrogen peroxide scavenging assay involves mixing aliquots of 50 mM H₂O₂ with various this compound concentrations (20-100 μg/mL) in 1:1 (v/v) ratio and incubating for 30 minutes at room temperature. Add 90 μL of the H₂O₂-sample solution to 10 μL HPLC-grade methanol and 0.9 mL FOX reagent (4.4 mM BHT in 9 volumes of methanol combined with 1 volume of 1 mM xylenol orange and 2.56 mM ammonium ferrous sulphate in 0.25 M H₂SO₄). Vortex and incubate at 37°C for 30 minutes, then measure absorbance of the ferric-xylenol orange complex at 560 nm [1].

Mechanisms and Therapeutic Applications

Neuroprotective Effects in Parkinson's Disease Models

The neuroprotective potential of this compound has been demonstrated in rotenone-induced rat models of Parkinson's disease, showcasing its therapeutic relevance for neurodegenerative disorders. In these studies, this compound (10 mg/kg) co-treatment significantly ameliorated rotenone-induced movement impairments and behavioral deficits as assessed through hang tests and catalepsy measurements [2].

At the biochemical level, this compound administration prevented the rotenone-induced elevation of lipid peroxidation products (TBARS) and significantly restored the activities of key endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) [2]. Furthermore, this compound treatment maintained reduced glutathione (GSH) levels, supporting the cellular defense system against oxidative damage in neural tissues [2]. These effects collectively demonstrate this compound's capacity to mitigate oxidative stress parameters in pathological conditions characterized by free radical accumulation.

Hepatoprotective Effects in Ischemia/Reperfusion Injury